molecular formula C13H15FN2 B15094035 4-(2-Fluorophenyl)-1-methylpiperidine-4-carbonitrile CAS No. 69584-88-9

4-(2-Fluorophenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B15094035
CAS No.: 69584-88-9
M. Wt: 218.27 g/mol
InChI Key: OGPMTUJQOQGMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is an organic compound with a complex structure that includes a fluorophenyl group, a piperidine ring, and a carbonitrile group

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-(2-Fluorophenyl)-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-Fluorophenyl)-1-methylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes .

Comparison with Similar Compounds

4-(2-Fluorophenyl)-1-methylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:

    4-(2-Fluorophenyl)piperazine: This compound also contains a fluorophenyl group and a piperazine ring, but lacks the carbonitrile group.

    1-Methyl-4-(2-fluorophenyl)piperidine: This compound is similar in structure but does not contain the carbonitrile group.

The presence of the carbonitrile group in this compound makes it unique and may contribute to its distinct chemical and biological properties .

Properties

CAS No.

69584-88-9

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

4-(2-fluorophenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C13H15FN2/c1-16-8-6-13(10-15,7-9-16)11-4-2-3-5-12(11)14/h2-5H,6-9H2,1H3

InChI Key

OGPMTUJQOQGMNL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.